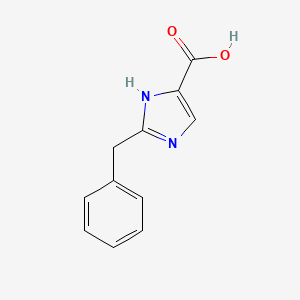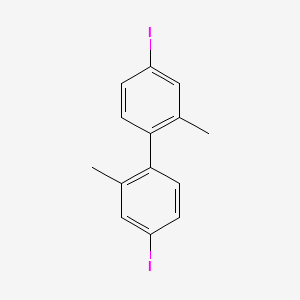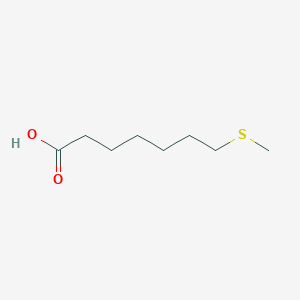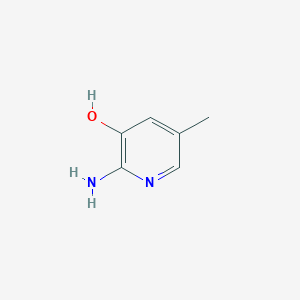
N-(3-Fluoro-4-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluoro-4-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10FN3 and a molecular weight of 167.18 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceutical testing . It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine group.
准备方法
The synthesis of N-(3-Fluoro-4-methylphenyl)guanidine can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide with isocyanides and amines in a sequential one-pot process. This method provides a straightforward and efficient route to diverse guanidines, including this compound, with yields up to 81%. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
化学反应分析
N-(3-Fluoro-4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine or methyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(3-Fluoro-4-methylphenyl)guanidine has several scientific research applications:
Biology: The compound may be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: Research involving this compound can contribute to the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of various chemical products and intermediates.
作用机制
The mechanism of action of N-(3-Fluoro-4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom may enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
N-(3-Fluoro-4-methylphenyl)guanidine can be compared with other similar compounds, such as:
N-(3-Fluoro-4-chlorophenyl)guanidine: Similar structure but with a chlorine atom instead of a methyl group.
N-(3-Fluoro-4-methoxyphenyl)guanidine: Contains a methoxy group instead of a methyl group.
N-(3-Fluoro-4-nitrophenyl)guanidine: Features a nitro group instead of a methyl group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity, biological activity, and applications.
属性
IUPAC Name |
2-(3-fluoro-4-methylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTJHZXPMFIOAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482584 |
Source


|
| Record name | N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46117-85-5 |
Source


|
| Record name | N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)




